![molecular formula C14H15NOS B5209380 3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
3-[(4-methyl-2-quinolinyl)thio]-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methyl-2-quinolinyl)thio]-2-butanone, also known as MQTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of 3-[(4-methyl-2-quinolinyl)thio]-2-butanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to interact with a number of different proteins and enzymes, including kinases, phosphatases, and transcription factors.
Biochemical and Physiological Effects:
3-[(4-methyl-2-quinolinyl)thio]-2-butanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using 3-[(4-methyl-2-quinolinyl)thio]-2-butanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research applications.
未来方向
There are many potential future directions for research on 3-[(4-methyl-2-quinolinyl)thio]-2-butanone, including further investigation of its mechanisms of action, its potential therapeutic applications, and its use as a tool for drug discovery. Additionally, new synthesis methods and modifications to the compound may allow for improved efficacy and reduced costs.
合成方法
The synthesis of 3-[(4-methyl-2-quinolinyl)thio]-2-butanone involves the reaction of 4-methyl-2-quinoline thiol with 2-butanone in the presence of a catalyst. This process has been well-documented in the scientific literature, and has been shown to produce high yields of pure 3-[(4-methyl-2-quinolinyl)thio]-2-butanone.
科学研究应用
3-[(4-methyl-2-quinolinyl)thio]-2-butanone has been used in a wide range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has also been used to investigate the mechanisms of action of various drugs and other bioactive compounds.
属性
IUPAC Name |
3-(4-methylquinolin-2-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-8-14(17-11(3)10(2)16)15-13-7-5-4-6-12(9)13/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGNQFOKMKWVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
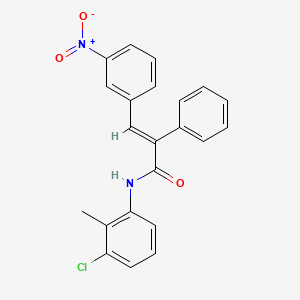
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)
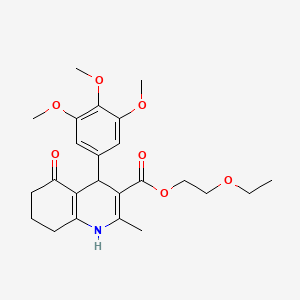
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)
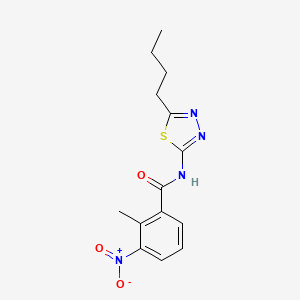

![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
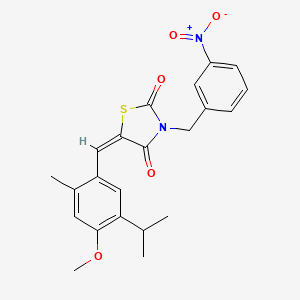
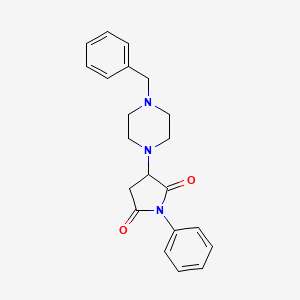
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)